molecular formula C17H11ClN2O4 B3037307 5-{[2-(4-chlorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 477856-85-2

5-{[2-(4-chlorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B3037307
CAS No.: 477856-85-2
M. Wt: 342.7 g/mol
InChI Key: CGDZSOGOBRTWAA-UHFFFAOYSA-N
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Description

5-{[2-(4-chlorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrimidinetrione core with a methylene bridge connecting to a chlorophenoxyphenyl group, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(4-chlorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of 2-(4-chlorophenoxy)benzaldehyde with barbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(4-chlorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the methylene bridge or the chlorophenoxy group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products. Substitution reactions can result in the replacement of the chlorine atom with various nucleophiles.

Scientific Research Applications

5-{[2-(4-chlorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-{[2-(4-chlorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-(4-chlorophenoxy)phenol: A structurally related compound with similar chemical properties.

    Hydroxydichlorodiphenyl ether: Another related compound with potential antimicrobial properties.

    4,4’-Dichloro-2-hydroxydiphenyl ether: Known for its use as an antimicrobial agent.

Uniqueness

5-{[2-(4-chlorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to its specific structural features, such as the methylene bridge and the pyrimidinetrione core

Properties

IUPAC Name

5-[[2-(4-chlorophenoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O4/c18-11-5-7-12(8-6-11)24-14-4-2-1-3-10(14)9-13-15(21)19-17(23)20-16(13)22/h1-9H,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDZSOGOBRTWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401146679
Record name 5-[[2-(4-Chlorophenoxy)phenyl]methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477856-85-2
Record name 5-[[2-(4-Chlorophenoxy)phenyl]methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477856-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[2-(4-Chlorophenoxy)phenyl]methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[2-(4-chlorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-{[2-(4-chlorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-{[2-(4-chlorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-{[2-(4-chlorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-{[2-(4-chlorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
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